molecular formula C9H18N4 B13324941 1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13324941
M. Wt: 182.27 g/mol
InChI Key: LMKUAYJIFBLHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2,3,3-trimethylbutyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2,3,3-trimethylbutylamine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated triazoles.

Scientific Research Applications

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazole
  • 2,3,3-Trimethylbutylamine
  • 1-(2,3,3-Trimethylbutyl)-1H-1,2,3-triazole

Uniqueness

1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine is unique due to its specific structural features, such as the presence of the 2,3,3-trimethylbutyl group and the triazole ring. These features impart distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

1-(2,3,3-trimethylbutyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H18N4/c1-7(9(2,3)4)5-13-6-11-8(10)12-13/h6-7H,5H2,1-4H3,(H2,10,12)

InChI Key

LMKUAYJIFBLHFL-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC(=N1)N)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.